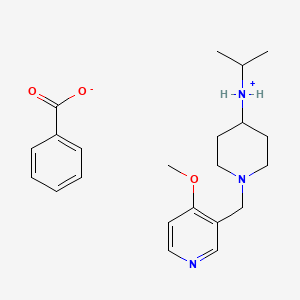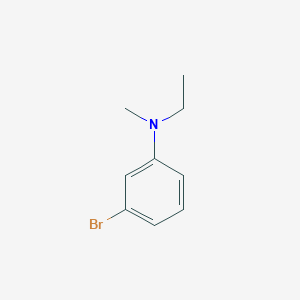
3-bromo-N-ethyl-N-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-phenyl)-ethyl-methyl-amine is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethyl-methyl-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-phenyl)-ethyl-methyl-amine typically involves a multi-step process:
Bromination: The starting material, phenyl-ethyl-methyl-amine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Amination: The brominated intermediate is then subjected to amination, where an amine group is introduced using reagents like ammonia or primary amines under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of (3-Bromo-phenyl)-ethyl-methyl-amine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Types of Reactions:
Substitution Reactions: (3-Bromo-phenyl)-ethyl-methyl-amine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of (3-Bromo-phenyl)-ethyl-methyl-amine can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.
Oxidation: Potassium permanganate in acidic or basic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Major Products:
Substitution: Formation of phenyl-ethyl-methyl-amine derivatives with different substituents replacing the bromine atom.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines and alcohols.
Scientific Research Applications
(3-Bromo-phenyl)-ethyl-methyl-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of (3-Bromo-phenyl)-ethyl-methyl-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in neurotransmitter metabolism.
Pathways Involved: The binding of (3-Bromo-phenyl)-ethyl-methyl-amine to its target can lead to changes in cellular signaling pathways, affecting processes such as neurotransmission, cell proliferation, and apoptosis.
Comparison with Similar Compounds
(3-Chloro-phenyl)-ethyl-methyl-amine: Similar structure with a chlorine atom instead of bromine.
(3-Fluoro-phenyl)-ethyl-methyl-amine: Contains a fluorine atom in place of bromine.
(3-Iodo-phenyl)-ethyl-methyl-amine: Features an iodine atom instead of bromine.
Uniqueness:
Reactivity: The presence of the bromine atom in (3-Bromo-phenyl)-ethyl-methyl-amine makes it more reactive in nucleophilic substitution reactions compared to its chloro and fluoro analogs.
Biological Activity: The bromine atom can influence the compound’s binding affinity to biological targets, potentially enhancing its efficacy in medicinal applications.
Properties
CAS No. |
855949-17-6 |
|---|---|
Molecular Formula |
C9H12BrN |
Molecular Weight |
214.10 g/mol |
IUPAC Name |
3-bromo-N-ethyl-N-methylaniline |
InChI |
InChI=1S/C9H12BrN/c1-3-11(2)9-6-4-5-8(10)7-9/h4-7H,3H2,1-2H3 |
InChI Key |
ANBOFLIIDHXASW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C1=CC(=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


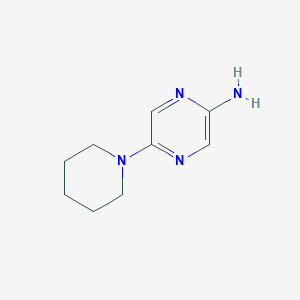
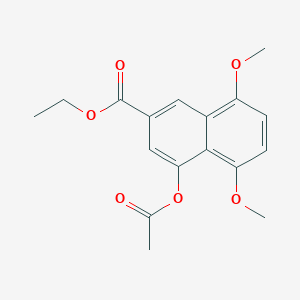
![4-(1-(1-Ethoxyethyl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13936024.png)
![2-[4-(Benzyloxy)phenyl]-3-cyclohexyl-3H-thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B13936029.png)

![5-(4-methoxyphenyl)-7-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13936033.png)
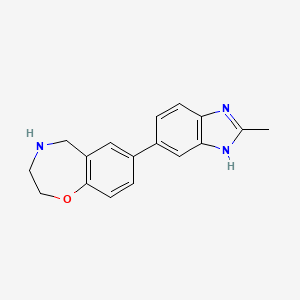
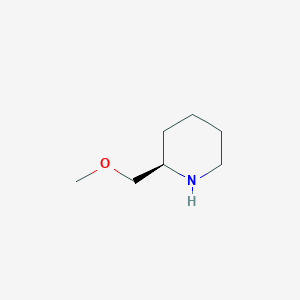
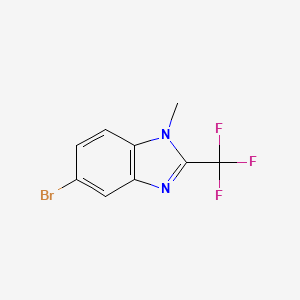
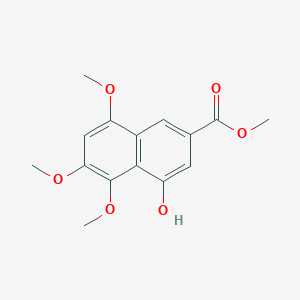
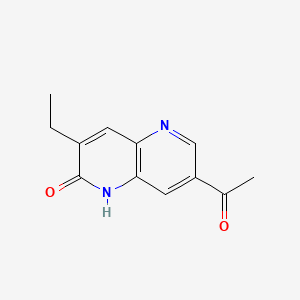
![Methyl 2-bromo-7-chlorothiazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B13936063.png)
![5-(5-{5-Bromo-thiophen-2-yl}-[1,3,4]oxadiazole-2-yl)-2-chloro-pyridine](/img/structure/B13936071.png)
